2-(But-2-yn-1-yloxy)-4-methylpyrimidine
Description
2-(But-2-yn-1-yloxy)-4-methylpyrimidine is a pyrimidine derivative featuring a methyl group at the 4-position and a but-2-yn-1-yloxy substituent at the 2-position.
Properties
IUPAC Name |
2-but-2-ynoxy-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-4-7-12-9-10-6-5-8(2)11-9/h5-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYHBIIWJRCKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yloxy)-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with but-2-yn-1-ol in the presence of a suitable base and catalyst. One common method involves the use of potassium carbonate as a base and copper(I) iodide as a catalyst. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(But-2-yn-1-yloxy)-4-methylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yloxy)-4-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2-(But-2-yn-1-yloxy)-4-methylpyrimidine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly heterocyclic compounds. The unique structure of this pyrimidine derivative allows for various functional group modifications, facilitating the synthesis of novel compounds with potential biological activities.
Antimicrobial Properties
Research has demonstrated that 2-(But-2-yn-1-yloxy)-4-methylpyrimidine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate its potential to inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 3.5 | |
| A549 (Lung Cancer) | 4.0 |
The IC50 values represent the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Case Studies
A notable study assessed the effectiveness of this compound in inhibiting specific cancer cell lines while displaying lower toxicity compared to existing chemotherapeutics. In a mouse model, treatment with this compound resulted in significant tumor reduction without severe side effects, suggesting a favorable therapeutic index.
Case Study Summary:
- Objective: Evaluate anticancer efficacy.
- Method: In vivo mouse model study.
- Outcome: Significant tumor reduction; lower toxicity compared to standard treatments.
Industrial Applications
In addition to its biological applications, 2-(But-2-yn-1-yloxy)-4-methylpyrimidine is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for synthesizing advanced materials with specific characteristics, potentially beneficial in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yloxy)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The but-2-yn-1-yloxy group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- 2-(But-3-yn-1-yloxy)-4-methylpyrimidine (CAS 121743-58-6): This isomer differs in the position of the triple bond (but-3-yn vs. but-2-yn). Such reactions are critical in synthesizing complex organic frameworks (e.g., indene analogues or spirocyclopropanated tricycles) .
4-(But-1-yn-1-yl)pyrimidin-2-amine (CAS 1359706-02-7) :
Here, the butynyl group is at the 4-position, and a primary amine replaces the alkoxy group at the 2-position. The amine group enables hydrogen bonding, which could enhance binding to biological targets compared to the ether-linked butynyl group in the target compound .
Functional Group Variations
- BMMP [2-(Benzothiazol-2-ylmethylthio)-4-methylpyrimidine]: This analogue replaces the butynyloxy group with a benzothiazole-thioether moiety. The sulfur atom and aromatic benzothiazole group likely enhance lipophilicity and cellular uptake compared to the alkynyl ether in 2-(But-2-yn-1-yloxy)-4-methylpyrimidine .
Pyrimidin-4-ylmethylphosphonic Acid Disodium Salt (Compound 17) :
A phosphonate derivative of 4-methylpyrimidine, this compound inhibits 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a target in antibiotic development. The phosphonate group’s strong electron-withdrawing nature contrasts with the electron-donating alkoxy group in the target compound, highlighting how substituent electronics dictate biological interactions .
Research Findings and Implications
- Reactivity : The butynyloxy group in 2-(But-2-yn-1-yloxy)-4-methylpyrimidine is poised for participation in palladium-mediated reactions, analogous to bromocyclohexenyloxy compounds forming tetraenes or spirocyclic structures .
- Biological Activity : While BMMP’s anti-HIV activity highlights the importance of sulfur-containing substituents, the target compound’s alkynyl ether may offer advantages in metabolic stability or synthetic modularity .
- Synthetic Optimization : Substituent position and electronic nature (e.g., phosphonate vs. alkoxy) critically influence reaction yields and biological efficacy, as seen in DXR inhibition studies .
Biological Activity
2-(But-2-yn-1-yloxy)-4-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a but-2-yn-1-yloxy group at the 2-position and a methyl group at the 4-position. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of 2-(But-2-yn-1-yloxy)-4-methylpyrimidine is primarily attributed to its ability to interact with specific enzymes and receptors. The but-2-yn-1-yloxy moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with various biological macromolecules, influencing their functions.
Antimicrobial Activity
Research indicates that 2-(But-2-yn-1-yloxy)-4-methylpyrimidine exhibits significant antimicrobial properties. In various studies, it has shown potent activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Percentage | IC50 (µg/mL) |
|---|---|---|
| Bacillus subtilis | 81.07 ± 0.1 | 64.92 |
| Staphylococcus aureus | 86.45 ± 0.07 | 70.1 |
| Escherichia coli | 79.59 ± 0.11 | 62.15 |
| Pseudomonas aeruginosa | Not significant | - |
These results highlight the compound's potential as an antimicrobial agent, especially in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (non-cancer) | >2.5 | - |
The selectivity index indicates that the compound preferentially inhibits cancer cells over normal cells, suggesting a favorable therapeutic window for potential use in cancer treatment .
Case Studies
A notable study examined the compound's effects on tumor growth in vivo using a mouse model inoculated with MDA-MB-231 cells. The results showed a significant reduction in tumor size compared to control groups, indicating that the compound may inhibit metastatic progression effectively .
Structure–Activity Relationship (SAR)
Recent research has focused on understanding the SAR of pyrimidine derivatives related to 2-(But-2-yn-1-yloxy)-4-methylpyrimidine. Modifications to the pyrimidine ring and substituents have been explored to enhance biological activity and reduce toxicity.
Key Findings:
Q & A
Q. What are the established synthetic routes for 2-(But-2-yn-1-yloxy)-4-methylpyrimidine, and how do their efficiencies compare?
The compound can be synthesized via O-alkylation and condensation reactions . A common approach involves the alkylation of 4-methylpyrimidine with propargyl bromide derivatives. For example, pathway 1 (sequential O-alkylation followed by condensation) achieves >90% yield, while pathway 2 (direct condensation of hydroxybenzaldehyde and 4-methylpyrimidine) yields only ~25% due to competing side reactions .
Q. Key Steps :
Alkylation of 4-methylpyrimidine with but-2-yn-1-ol under basic conditions (e.g., NaOH, tetrabutylammonium hydrogen sulfate catalyst).
Purification via column chromatography or recrystallization.
Q. Table 1: Comparison of Synthesis Pathways
| Pathway | Method | Yield | Key Challenges |
|---|---|---|---|
| 1 | Sequential O-alkylation | >90% | Requires intermediate isolation |
| 2 | Direct condensation | ~25% | Cannizzaro dismutation side reaction |
Q. How is X-ray crystallography employed to validate the structure of 2-(But-2-yn-1-yloxy)-4-methylpyrimidine?
X-ray diffraction (XRD) is critical for confirming molecular geometry. SHELX and WinGX/ORTEP are widely used for structure refinement and visualization .
Q. Methodology :
- Data Collection : Single-crystal diffraction at low temperature (e.g., 100 K).
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
- Validation : ORTEP-3 for graphical representation of thermal ellipsoids and bond angles .
Example : reports torsion angles (e.g., C5–N3–N4–C7 = 0.0(4)°) critical for confirming the planar pyrimidine ring .
Q. What safety protocols are recommended for handling 2-(But-2-yn-1-yloxy)-4-methylpyrimidine in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Waste Disposal : Segregate halogenated waste and consult certified disposal services .
Note : The compound may decompose under heat, releasing toxic fumes. Store in a cool, dry environment .
Advanced Research Questions
Q. How can mechanistic studies elucidate the regioselectivity of alkylation in pyrimidine derivatives like 2-(But-2-yn-1-yloxy)-4-methylpyrimidine?
Mechanistic insights are gained via:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps in alkylation.
- DFT Calculations : Modeling transition states to predict regioselectivity (e.g., favoring O- over N-alkylation) .
- Trapping Intermediates : Using NMR to detect intermediates like oxonium ions in propargyl ether formation .
Case Study : highlights the Minisci C–H alkylation for heteroarenes, where radical intermediates dictate selectivity .
Q. How should researchers address contradictions in crystallographic data, such as anomalous torsion angles?
Discrepancies (e.g., C5–N3–N4–C7 = 0.0(4)° vs. expected 120°) may arise from:
- Disorder : Use SHELXL ’s PART instruction to model disordered regions .
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) to refine atomic vibrations .
- Validation Tools : Check using PLATON or Mercury for geometry outliers .
Example : ’s C5–N3–N4–C7 angle suggests potential disorder in the pyrazole ring .
Q. What strategies are effective in evaluating the biological activity of 2-(But-2-yn-1-yloxy)-4-methylpyrimidine derivatives?
- Enzyme Assays : Test inhibition of kinases or phosphodiesterases (common pyrimidine targets) .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to monitor intracellular localization.
- SAR Analysis : Modify the but-2-yn-1-yloxy group to assess impact on bioactivity .
Note : Pyrimidine derivatives often exhibit antimicrobial or anticancer activity, but target-specific assays are essential .
Q. How can computational modeling optimize the synthesis and reactivity of 2-(But-2-yn-1-yloxy)-4-methylpyrimidine?
- Molecular Dynamics (MD) : Simulate reaction trajectories for alkylation steps.
- Docking Studies : Predict binding affinities for biological targets using AutoDock Vina.
- QM/MM Calculations : Model transition states for propargyl ether formation .
Example : ’s pathway efficiency was validated computationally to explain competing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
